molecular formula C26H26Cl2N2O4 B3483529 3-[(2,3-dichlorophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide

3-[(2,3-dichlorophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide

Cat. No.: B3483529
M. Wt: 501.4 g/mol
InChI Key: QVSCVXRCWSTRJD-UHFFFAOYSA-N
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Description

3-[(2,3-dichlorophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichlorophenoxy, methoxy, and morpholinylmethyl groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-dichlorophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of Dichlorophenoxy Intermediate: This step involves the reaction of 2,3-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate.

    Methoxylation: The intermediate is then subjected to methoxylation, where a methoxy group is introduced using a suitable methoxylating reagent.

    Amidation: The final step involves the reaction of the methoxylated intermediate with 3-(morpholin-4-ylmethyl)aniline to form the target benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-dichlorophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2,3-dichlorophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,3-dichlorophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-dichlorophenoxy)methyl]-N-(2-furylmethyl)benzamide
  • 3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one

Uniqueness

3-[(2,3-dichlorophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[(2,3-dichlorophenoxy)methyl]-4-methoxy-N-[3-(morpholin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26Cl2N2O4/c1-32-23-9-8-19(15-20(23)17-34-24-7-3-6-22(27)25(24)28)26(31)29-21-5-2-4-18(14-21)16-30-10-12-33-13-11-30/h2-9,14-15H,10-13,16-17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSCVXRCWSTRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)CN3CCOCC3)COC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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